Welcome to the BenchChem Online Store!
molecular formula C13H19N3O B8609936 4-(3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-6-yl)morpholine

4-(3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-6-yl)morpholine

Cat. No. B8609936
M. Wt: 233.31 g/mol
InChI Key: GSMHRGVXQONGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765940B2

Procedure details

To a stirred suspension of 3,3-dimethyl-6-morpholino-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (425 mg, 1.719 mmol) in toluene (14 mL) at 0° C. was added sodium bis(2-methoxyethoxy)aluminum hydride (3.3 M solution in toluene, 1.56 mL, 5.16 mmol). The reaction was stirred while warming to rt for 4 h. After this time the reaction was carefully quenched with water (5 mL) and then diluted with DCM (50 mL) and treated with saturated aqueous solution Na2S2O3 (20 mL). The separated aqueous layer was then extracted with DCM (20 mL) and the combined organic layers were washed with brine (20 mL) and then dried over MgSO4, filtered and evaporated in vacuo to give 4-(3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-6-yl)morpholine. Mass Spectrum (ESI) m/e=234.2 (M+1).
Name
3,3-dimethyl-6-morpholino-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[C:6]2=[N:7][CH:8]=[C:9]([N:11]3[CH2:16][CH2:15][O:14][CH2:13][CH2:12]3)[CH:10]=[C:5]2[NH:4][C:3]1=O.[H-].COCCO[Al+]OCCOC.[Na+].[H-]>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:18])[C:6]2=[N:7][CH:8]=[C:9]([N:11]3[CH2:16][CH2:15][O:14][CH2:13][CH2:12]3)[CH:10]=[C:5]2[NH:4][CH2:3]1 |f:1.2.3.4|

Inputs

Step One
Name
3,3-dimethyl-6-morpholino-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Quantity
425 mg
Type
reactant
Smiles
CC1(C(NC=2C1=NC=C(C2)N2CCOCC2)=O)C
Name
Quantity
14 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.56 mL
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time the reaction was carefully quenched with water (5 mL)
ADDITION
Type
ADDITION
Details
diluted with DCM (50 mL)
ADDITION
Type
ADDITION
Details
treated with saturated aqueous solution Na2S2O3 (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was then extracted with DCM (20 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(CNC=2C1=NC=C(C2)N2CCOCC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.